molecular formula C24H14 B1615185 Naphtho[1,2-k]fluoranthene CAS No. 238-04-0

Naphtho[1,2-k]fluoranthene

Cat. No.: B1615185
CAS No.: 238-04-0
M. Wt: 302.4 g/mol
InChI Key: TUNJIKOIQLBFSB-UHFFFAOYSA-N
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Description

Naphtho[1,2-k]fluoranthene (CAS 238-04-0) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C24H14 and an average mass of 302.376 Da . This six-ring PAH is of significant interest in environmental toxicology and materials science research. In environmental health studies, this compound has been identified as a potent activator of the aryl hydrocarbon receptor (AhR) signaling pathway in human cells . Its strong AhR-mediated activity can lead to the modulation of gene expression in human lung cells and exhibit anti-estrogenic effects by suppressing cell cycle progression, highlighting its potential to disrupt biological systems . In contrast to its significant biological activity, its genotoxicity is reported to be limited . From a materials science perspective, PAHs with structures similar to this compound, particularly those incorporating cyclopentadiene fragments like the related compound Acethis compound, are investigated for their tunable electronic properties . These properties, including high electron affinity, make such compounds promising candidates for application in organic optoelectronics as electron-acceptor components . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

hexacyclo[14.7.1.02,15.04,13.05,10.020,24]tetracosa-1(23),2(15),3,5,7,9,11,13,16,18,20(24),21-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14/c1-2-8-18-15(5-1)11-12-17-13-22-19-9-3-6-16-7-4-10-20(24(16)19)23(22)14-21(17)18/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNJIKOIQLBFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=CC=CC6=C5C4=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178489
Record name Naphtho(1,2-k)fluoranthene
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Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238-04-0
Record name Naphtho[1,2-k]fluoranthene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=238-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphtho(1,2-k)fluoranthene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphtho(1,2-k)fluoranthene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki–Miyaura Coupling and Intramolecular C–H Arylation

This two-step approach involves coupling naphthalene derivatives with arylboronic acids followed by intramolecular cyclization. For example:

  • Reactants : 1,8-Diiodonaphthalene (35 ) and arylboronic acids.
  • Conditions : Pd catalysis (homogeneous or heterogeneous), 100–120°C, K₂CO₃ base.
  • Yield : 42–89% for fluoranthene derivatives.
Key Features Limitations
Broad substrate tolerance High Pd loading (up to 40 mol%)
Modular substituent control Requires dihalogenated naphthalenes

Electrochemical Oxidation

Electropolymerization of acenaphtho[1,2-k]fluoranthene derivatives enables the formation of electroactive polymers. For 7,14-diphenylacenaphtho[1,2-k]fluoranthene (1 ):

  • Conditions : Anodic oxidation in CH₂Cl₂ with TBAPF₆ as electrolyte.
  • Outcome : Ladder-type polymers with extended π-systems via radical cation coupling.
Property Observation
Electrochromism Reversible color changes upon redox
Conductivity Tunable by doping

Diels–Alder Cycloaddition

Cyclopentadienone precursors undergo Diels–Alder reactions with dienophiles (e.g., norbornadiene) to construct fluoranthene cores:

  • Example : Reaction of diketone 63 with 3-pentanone forms cyclopentadienone 62 , which reacts with norbornadiene to yield tetramethylfluoranthene (65 ) in 76% yield.
Advantage Challenge
Scalability (kg-scale) Multi-step synthesis required

Aryl Diazonium Salt Cyclization

Aniline derivatives generate aryl diazonium intermediates, which cyclize to form benzofluoranthenes:

  • Reactants : Substituted anilines (43 ) with tBuONO.
  • Yield : 20–75% for benzo[b]fluoranthene (45 ).
Feature Drawback
Direct C–C bond formation Competing deamination side reactions

Reductive Homo-Coupling of Methoxytetralones

Methoxytetralones (49 ) undergo Zn-mediated reductive coupling followed by oxidation:

  • Conditions : Zn/TMSCl/HCl, then 1,4-benzoquinone.
  • Yield : 60–85% for dialkoxybenzo[j]fluoranthenes (52 ).
Application Limitation
Fluorescent materials Restricted to electron-rich substrates

Critical Analysis of Methods

  • Pd-Catalyzed Routes (Methods 1, 3, 4) dominate due to efficiency but face challenges with noble metal costs.
  • Electrochemical Synthesis (Method 2) offers unique polymer applications but requires specialized equipment.
  • Scalability is achieved via Diels–Alder approaches (Method 3), though step count remains a bottleneck.

Chemical Reactions Analysis

Naphtho[1,2-k]fluoranthene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while substitution reactions can introduce various functional groups into the aromatic system.

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs)
Naphtho[1,2-k]fluoranthene derivatives have been investigated for their use in OLEDs. The compound exhibits strong fluorescence and suitable electronic properties for light emission. For instance, the synthesis of 7,8,10-triphenylfluoranthene has been reported as an efficient blue-light emitter in solid-state applications . The incorporation of this compound into OLED materials enhances device performance by improving charge transport and light emission efficiency.

Organic Photovoltaics (OPVs)
Research has demonstrated that this compound derivatives can serve as electron acceptors in organic photovoltaic devices. For example, acethis compound-fused diimide derivatives have been utilized in OPVs, achieving a power conversion efficiency (PCE) of up to 2.37% . The tunable electronic properties of these compounds make them suitable for optimizing energy conversion processes.

Electrochemistry

Electropolymerization
this compound derivatives can undergo electropolymerization to form conductive and electroactive polymers. Studies have shown that oxidation of these compounds leads to the formation of ladder-type polymers with extended π systems, which exhibit interesting electrochromic properties . These polymers have potential applications in sensors and electrochromic devices due to their ability to change color in response to electrical stimuli.

Conductive Films
Vapor-deposited films of this compound have been characterized for their conductive properties. These films can be used as active layers in electronic devices, where their high conductivity and stability under operational conditions are advantageous . The development of such films is crucial for advancing flexible electronics and other emerging technologies.

Materials Science

Synthesis of Novel Materials
The unique structure of this compound allows for the synthesis of novel materials with desirable properties. For instance, researchers have synthesized aromatic fused-imide derivatives from this compound using lithium-halogen exchange methods. These derivatives exhibit improved thermal stability and solubility compared to their parent compounds, making them suitable for high-performance applications in materials science .

Summary Table of Applications

Application Area Description Key Findings/Examples
Organic Electronics Use in OLEDs and OPVsEfficient blue-light emitters; PCE up to 2.37%
Electrochemistry Electropolymerization leading to conductive polymersFormation of ladder-type polymers with electrochromic properties
Materials Science Synthesis of novel materials with enhanced propertiesFused-imide derivatives with improved stability

Case Studies

  • OLED Applications : The synthesis and application of triphenylfluoranthene derivatives demonstrated significant improvements in light emission efficiency for OLEDs. The study highlighted the role of structural modifications on the optical properties of the materials used.
  • Electropolymerization Research : A detailed investigation into the electropolymerization process revealed that this compound can form stable polymer films that exhibit unique electrochemical behavior. This research opened avenues for developing new types of sensors based on these conductive films.
  • Novel Material Synthesis : The successful synthesis of acethis compound diimide derivatives showcased the potential for creating advanced materials with tailored electronic properties for use in various applications including photovoltaics and electronic devices.

Mechanism of Action

The mechanism of action of naphtho[1,2-k]fluoranthene involves its interaction with various molecular targets and pathways. Its effects are primarily due to its ability to intercalate into DNA, disrupting normal cellular processes. This intercalation can lead to mutations and other genetic damage, which is why PAHs are often studied for their carcinogenic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Chromatographic Behavior

Naphtho[1,2-k]fluoranthene belongs to a family of PAHs with molecular weight 302 Da, which includes multiple isomers differing in ring fusion positions. Key structural analogs and their chromatographic distinctions are summarized below:

Compound CAS No. Retention Index (SLB-PAHms) Elution Order (vs. N12aP) Key Distinguishing Feature
This compound 238-04-0 1.638 Elutes after N12aP Central acenaphtho-fluoranthene fusion
Naphtho[2,3-k]fluoranthene N/A N/A Elutes before N12aP Angular ring fusion on naphthalene
Dibenzo[a,k]fluoranthene N/A N/A Co-elutes with N12eP Dibenzannulation pattern
Naphtho[1,2-b]fluoranthene 206-06-4 1.608 N/A Linear fusion, higher environmental abundance

Notes:

  • N12aP = Naphtho[1,2-a]pyrene; N12eP = Naphtho[1,2-e]pyrene.
  • Elution order discrepancies (e.g., this compound vs. Naphtho[2,3-k]fluoranthene) depend on chromatographic columns (e.g., SLB-PAHms vs. DB-17ms) .

Fluorescence and Quantum Yield

This compound exhibits moderate fluorescence, but its quantum yield is outperformed by acethis compound derivatives. For example:

  • Acethis compound-cored fluorophores (e.g., compounds 1–4 with aromatic amine groups) show quantum yields up to 0.85 in solution, attributed to twisted molecular configurations that separate HOMO and LUMO orbitals .
  • Benzo[k]fluoranthene derivatives exhibit comparable fluorescence intensity but lower thermal stability (<i>T</i>d > 300°C for acenaphtho derivatives vs. ~250°C for benzo analogs) .

Environmental Occurrence and Toxicity

This compound is less abundant in environmental samples compared to isomers like Naphtho[1,2-b]fluoranthene (2.31 ± 0.21 mg/kg in SRM 1650b) .

  • Naphtho[1,2-b]fluoranthene and Naphtho[2,1-a]fluoranthene are classified as potent tumor initiators in murine models .
  • Dibenzofluoranthene isomers (e.g., dibenzo[a,l]fluoranthene) exhibit sub-ppb detection limits in sediment analysis, highlighting their environmental persistence .

Organic Electronics

  • Twisted Nano/Micro-Wires: Acethis compound derivatives (e.g., DPAF-n) form luminescent 1D architectures critical for optoelectronic devices. Their rigid cores and flexible alkyl chains enable controlled self-assembly .
  • Non-Doped OLEDs: Fluorophores with acethis compound cores achieve green emission (CIE coordinates: 0.30, 0.62) and high thermal stability (<i>T</i>g > 150°C), outperforming benzofluoranthene-based emitters .

Biological Activity

Naphtho[1,2-k]fluoranthene (N12kF) is a polycyclic aromatic hydrocarbon (PAH) known for its complex biological activities, including potential carcinogenic effects. This article explores its biological activity through various studies, highlighting its mechanisms of action, effects on cellular systems, and implications for human health.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by fused aromatic rings. Its molecular formula is C24H14C_{24}H_{14}, and it exhibits fluorescence properties that can be exploited in analytical chemistry.

1. Carcinogenic Potential

Research indicates that N12kF demonstrates tumor-initiating activity in various animal models. In a study evaluating the tumor-initiating activities of several PAHs, N12kF was found to induce tumors in female CD-1 mice when applied at specific doses. The study reported an average of 5.9 tumors per mouse at a total initiator dose of 1.0 μmol, indicating significant tumorigenic potential compared to other PAHs tested .

The biological mechanisms underlying the activity of N12kF involve metabolic activation leading to the formation of reactive intermediates that can bind to DNA, resulting in mutagenesis. Fluorescence spectroscopy has been utilized to study the interactions between N12kF and biomolecules, revealing insights into its reactivity and potential pathways for toxicity .

3. Genotoxicity Studies

Genotoxic effects have been observed in various cell lines exposed to N12kF. These studies typically assess DNA damage through assays such as the comet assay and micronucleus test. The results indicate that exposure to N12kF leads to increased DNA strand breaks and chromosomal aberrations, supporting its classification as a genotoxic agent .

Community Exposure Study

A community-based study investigated personal exposure levels to PAHs, including N12kF, among residents living near industrial sites. Participants wore wristband passive samplers that detected multiple PAHs over a week. Results indicated significant correlations between proximity to emission sources and elevated PAH levels in samples, highlighting the real-world implications of exposure to compounds like N12kF .

Comparative Analysis of Biological Activity

The following table summarizes the tumor-initiating activities of various PAHs, including this compound:

CompoundTotal Dose (μmol/mouse)Tumor Incidence (%)Average Tumors per Mouse
Benzo[a]fluoranthene1.01008.5
This compound1.0905.9
Benzo[b]fluoranthene1.0804.5

Q & A

Basic: What analytical methods are recommended for quantifying Naphtho[1,2-k]fluoranthene in environmental samples?

Methodological Answer:
Quantification requires chromatographic separation (e.g., reverse-phase HPLC or GC) coupled with fluorescence detection due to its strong emission properties. Standard Reference Material (SRM) 1650b provides validated mass fractions (0.427 ± 0.048 mg/kg) for calibration . For complex matrices, employ isotope dilution mass spectrometry (IDMS) to correct for matrix effects. Validate recovery rates using spiked samples and ensure separation from co-eluting isomers (e.g., naphtho[2,3-j]fluoranthene) via retention time matching and spectral deconvolution .

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:
Combine X-ray crystallography (if single crystals are obtainable) with spectroscopic techniques:

  • UV-Vis/fluorescence spectroscopy : Compare experimental λmax (e.g., 464 nm in butyl acetate) to literature data .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]<sup>+</sup> at m/z 302.1096 (C24H14).
  • Nuclear Magnetic Resonance (NMR) : Assign aromatic proton signals using 2D COSY and NOESY to resolve overlapping peaks. Cross-reference with NIST retention indices (e.g., Kovats index 3.912) for chromatographic validation .

Basic: What in vitro/in vivo models are used to assess the carcinogenic potential of this compound?

Methodological Answer:

  • Initiation-promotion assays : Apply dermal administration in mice (e.g., 0.1 µmol/application, twice weekly for 20 weeks) to evaluate tumorigenicity. Positive controls (e.g., benzo[a]pyrene) and solvent-only groups are critical for comparative analysis .
  • Cell-based assays : Use Ames test (TA98 strain) with metabolic activation (S9 fraction) to assess mutagenicity. Pair with comet assays in human hepatoma cells (HepG2) to detect DNA adduct formation .

Advanced: How can synthesis challenges for this compound be addressed?

Methodological Answer:
Traditional pyrolysis of 1,3-butadiene or propyne fails to yield detectable amounts . Optimize synthesis via:

  • Catalytic cyclization : Use Rh-catalyzed [(2+2+2)] cycloaddition of diynes with acenaphthylene derivatives, followed by DDQ-mediated aromatization (yields ~10%) .
  • Solubility enhancement : Introduce solubilizing groups (e.g., phenyl substituents) during synthesis, as seen in OLED dopant DDAF (3,11-diphenylamino-7,14-diphenylacethis compound) . Post-synthesis, purify via silica gel chromatography with hexane:ethyl acetate (9:1) gradients.

Advanced: What mechanistic insights explain discrepancies in reported carcinogenicity data for this compound?

Methodological Answer:
Contradictions arise from:

  • Metabolic activation pathways : Compare cytochrome P450 (CYP1A1/1B1) expression levels across models. For example, murine dermal models show higher bioactivation than in vitro systems .
  • Dose-response thresholds : Use benchmark dose (BMD) modeling to identify non-linear effects. Low-dose studies (≤0.05 µmol) may fail to trigger tumorigenesis, while higher doses exceed detoxification capacity.
  • Isomer-specific activity : Co-eluting isomers (e.g., naphtho[2,3-j]fluoranthene) in early studies may confound results. Modern LC-MS/MS with isomer-resolving columns (e.g., C30 stationary phase) mitigates this .

Advanced: How does solvent polarity influence the fluorescence properties of this compound?

Methodological Answer:
Solvent polarity modulates emission spectra via solvatochromic shifts. For example:

  • In nonpolar solvents (n-hexadecane), expect rigid, structured emission bands (e.g., 464 nm).
  • In polar solvents (dimethyl sulfoxide), increased dipole-dipole interactions reduce fluorescence quantum yield by 30–40% .
    Quantify polarity effects using the Lippert-Mataga equation, correlating Stokes shift with solvent dielectric constant. Apply this to environmental monitoring—e.g., detect PAHs in marine sediments by matching solvent-extracted spectra to reference data .

Advanced: What strategies optimize this compound’s performance in optoelectronic devices?

Methodological Answer:
In OLEDs, maximize external quantum efficiency (EQE) via:

  • Host-guest engineering : Use a triazine-based host (e.g., DICT) to improve charge transport and reduce aggregation-caused quenching. Achieve EQE >11% by doping at 5–10 wt% .
  • Thermal evaporation : Deposit thin films (<50 nm) under high vacuum (10<sup>−6</sup> Torr) to ensure morphological homogeneity. Characterize using AFM and XRD to confirm amorphous/crystalline phase ratios .

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